cis-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1897083
CAS No.
983-80-2
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-80-2

Product Name

cis-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21-

InChI Key

NCKJIJSEWKIXAT-DQRAZIAOSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)P(/C=C\P(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Bidentate Ligand in Coordination Chemistry

cis-1,2-Bis(diphenylphosphino)ethylene, often abbreviated as dppv, is a key player in coordination chemistry due to its function as a bidentate ligand. Bidentate ligands can bond to a central metal atom through two donor sites. In the case of dppv, the two phosphorus atoms act as the donor sites, forming strong bonds with the metal through a process known as complexation . This ability to complex with various metals makes dppv a versatile tool for scientists studying metal catalysts and their applications in organic synthesis.

Catalyst Precursor for Cross-Coupling Reactions

dppv finds particular importance as a ligand in the development of new and efficient catalysts for cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing scientists to forge carbon-carbon bonds between different organic molecules. dppv's ability to complex with various transition metals like palladium, nickel, and copper creates active catalyst precursors that can be fine-tuned for specific cross-coupling reactions, such as the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling . By studying the influence of dppv on the catalyst structure and activity, researchers can design more selective and efficient catalysts for complex organic molecule synthesis.

Cis-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the molecular formula C₂H₂(PPh₂)₂, where Ph represents a phenyl group (C₆H₅). This compound is primarily significant in coordination chemistry as a bidentate ligand, enabling the formation of stable metal complexes. The cis isomer is particularly noteworthy due to its unique geometric configuration, which enhances its chelating ability compared to its trans counterpart. Both isomers can form complexes with various transition metals, such as nickel and copper, leading to applications in catalysis and materials science .

, particularly in the formation of metal complexes. For example:

  • Complex Formation: It readily reacts with transition metals to form stable complexes, such as Ni(dppv)₂ and [Ni(dppv)]ₙ. These complexes exhibit interesting properties and reactivities that are useful in catalysis .
  • Catalytic Reactions: The compound has been utilized as a catalyst for C–H activation reactions. For instance, copper(I)-catalyzed reactions involving this ligand have shown high efficiency at ambient conditions, indicating its potential in synthetic organic chemistry .

The synthesis of cis-1,2-Bis(diphenylphosphino)ethylene typically involves the reaction of lithium diphenylphosphide with cis-dichloroethylene:

2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}

This method highlights the straightforward approach to obtaining this diphosphine ligand through a nucleophilic substitution reaction. The trans isomer can be synthesized similarly using trans-dichloroethylene .

Cis-1,2-Bis(diphenylphosphino)ethylene finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic systems, particularly in reactions involving transition metals.
  • Coordination Chemistry: Its ability to form stable chelates makes it valuable in synthesizing new materials and studying metal-ligand interactions.
  • Organic Synthesis: The compound is utilized in synthetic pathways that require specific catalytic activity or selectivity .

Interaction studies involving cis-1,2-Bis(diphenylphosphino)ethylene primarily focus on its coordination with transition metals. These studies reveal insights into:

  • Stability and Reactivity: The nature of the metal-ligand bond can significantly affect the reactivity of the resulting complex.
  • Catalytic Mechanisms: Understanding how this ligand interacts with metals helps in optimizing catalytic processes and developing new catalysts for organic transformations .

Cis-1,2-Bis(diphenylphosphino)ethylene shares similarities with several other diphosphine ligands. Here are some notable comparisons:

Compound NameStructureUnique Features
1,2-Bis(diphenylphosphino)ethaneC₂₆H₂₄P₂Tertiary phosphine; used as a ligand but less sterically hindered than cis-1,2-bis(diphenylphosphino)ethylene .
1,2-Bis(diphenylphosphino)benzeneC₂₆H₂₂P₂Contains a benzene ring; offers different steric and electronic properties compared to ethylene derivatives .
1,3-Bis(diphenylphosphino)propaneC₂₈H₂₈P₂Longer chain; alters steric hindrance and coordination properties compared to cis-1,2-bis(diphenylphosphino)ethylene .

Cis-1,2-Bis(diphenylphosphino)ethylene's unique geometric configuration allows for enhanced chelation and stability in metal complexes compared to these similar compounds. Its specific applications in catalysis and coordination chemistry further distinguish it within this class of ligands.

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2
983-81-3

Dates

Modify: 2023-08-16

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